molecular formula C18H24N2O5S B098928 (2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid CAS No. 17730-18-6

(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid

Cat. No.: B098928
CAS No.: 17730-18-6
M. Wt: 380.5 g/mol
InChI Key: QHSSZNCPOQRYPJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups. It contains a pyrrolidine ring, a phenyl group, a carboxylic acid group, and a methylsulfanyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The pyrrolidine ring provides a cyclic structure, the phenyl group contributes to the aromaticity, the carboxylic acid group adds polarity, and the methylsulfanyl group introduces sulfur into the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by its functional groups. For instance, the carboxylic acid group could undergo reactions such as esterification or amide formation . The pyrrolidine ring might participate in reactions typical of cyclic amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For instance, its solubility would be influenced by the polar carboxylic acid group and the nonpolar phenyl group .

Scientific Research Applications

Synthesis and Structural Analysis

  • Innovative synthesis techniques have been developed for creating complex molecules with potential therapeutic applications. For example, a novel route for synthesizing highly congested aryl-tethered 2-aminobenzylamines through ring transformation of 2-pyranones has been explored, highlighting the versatility of sulfur-containing compounds in synthesis (Farhanullah, Samrin, & Ram, 2007).
  • Research on amino acid derivatives of benzoyl isothiocyanate has provided insights into crystal structures and theoretical predictions of reactivity, demonstrating the importance of understanding molecular interactions for developing new chemical entities (Odame, Hosten, Betz, Lobb, & Tshentu, 2015).

Medicinal Chemistry Applications

  • Fluorinated amino acids, such as perfluoro-tert-butyl 4-hydroxyproline, have been synthesized for sensitive applications in 19F NMR, indicating their utility in probing and medicinal chemistry due to distinct conformational preferences and high sensitivity in NMR applications (Tressler & Zondlo, 2014).
  • N-Substituted-β-amino acid derivatives have shown antimicrobial activity, underscoring the potential of such compounds in addressing resistant bacterial strains. This suggests a promising avenue for developing new antimicrobial agents (Mickevičienė, Baranauskaitė, Kantminienė, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical, appropriate precautions should be taken when handling it to avoid potential risks .

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, exploration of its potential applications, and detailed study of its physical and chemical properties .

Properties

IUPAC Name

4-methylsulfanyl-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-26-11-9-14(17(22)23)19-16(21)15-8-5-10-20(15)18(24)25-12-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-12H2,1H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSSZNCPOQRYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938918
Record name N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17730-18-6
Record name N-(1-((Phenylmethoxy)carbonyl)-L-prolyl)-L-methionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017730186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC334030
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334030
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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